molecular formula C10H10N2O B082734 N-benzyl-2-cyanoacetamide CAS No. 10412-93-8

N-benzyl-2-cyanoacetamide

Cat. No. B082734
CAS RN: 10412-93-8
M. Wt: 174.2 g/mol
InChI Key: JQVMRGYDSQFFJC-UHFFFAOYSA-N
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Description

N-benzyl-2-cyanoacetamide is a chemical compound studied for various chemical reactions and properties. Its derivatives have been explored for their potential in various fields, including pharmaceuticals and material science.

Synthesis Analysis

  • This compound and its derivatives are synthesized through various chemical reactions, including reduction, acylation, and condensation processes. For instance, Darling and Chen (1978) found that the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its methyl derivative, attributed to a Beckmann-type rearrangement (Darling & Chen, 1978).

Molecular Structure Analysis

  • The molecular structures of various derivatives of this compound have been characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques. For example, Dyachenko and Bityukova (2012) studied the structure of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide using XRD analysis (Dyachenko & Bityukova, 2012).

Chemical Reactions and Properties

  • Various chemical reactions involving this compound have been explored. For instance, Almarhoon (2020) discussed the use of this compound in cyanoacylation and the synthesis of various derivatives, highlighting the versatility of the compound in chemical synthesis (Almarhoon et al., 2020).

Physical Properties Analysis

  • The physical properties of this compound derivatives, such as their liquid crystalline behavior, have been investigated. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, demonstrating the compound's potential in material science (Kong & Tang, 1998).

Chemical Properties Analysis

  • The chemical properties of this compound, such as its reactivity with other compounds and its role in the synthesis of biologically active compounds, have been extensively studied. For example, Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active benzo[g]indoles from cyanoacetamide derivatives, showcasing its application in the synthesis of novel compounds with potential biological significance (Maity, Kundu, & Pramanik, 2015).

Scientific Research Applications

  • Green Chemistry Synthesis Approaches : Al‐Zaydi (2009) discussed the preparation of cyanoacetamides, including N-benzyl-2-cyanoacetamide, using eco-friendly energy sources like microwave and ultrasound irradiation, demonstrating its utility in green chemistry applications (Al‐Zaydi, 2009).

  • Fluorescence Sensing and Biological Relevance : Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active compounds from cyanoacetamide derivatives, showing their potential in sensing applications and biological studies (Maity, Kundu, & Pramanik, 2015).

  • Solvent-Free Synthesis of Derivatives : Huang et al. (2005) explored the reaction of cyanoacetamides with ketones and sulfur under microwave irradiation and solvent-free conditions, contributing to the development of novel chemical synthesis methods (Huang et al., 2005).

  • Antimicrobial Activity : Ali et al. (2010) researched the antimicrobial activity of various derivatives synthesized from N-cyclohexyl-2-cyanoacetamide, a compound structurally similar to this compound (Ali et al., 2010).

  • Ultrasonication in Synthesis : Almarhoon, Al Rasheed, and El‐Faham (2020) utilized this compound in the synthesis of various derivatives, highlighting the efficiency of ultrasonication as an alternative to conventional heating methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).

  • Corrosion Inhibition Studies : Zhang, Kang, and Wang (2018) conducted theoretical studies on N-Thiazolyl-2-cyanoacetamide derivatives, which are structurally similar to this compound, for their application as corrosion inhibitors in alkaline environments (Zhang, Kang, & Wang, 2018).

  • Anticonvulsant Activity : Darling and Pryor (1979) investigated the anticonvulsant activity of N-benzylcyanoacetamide derivatives, demonstrating the compound's potential in pharmacological research (Darling & Pryor, 1979).

Mechanism of Action

Target of Action

N-Benzyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This interaction with its targets leads to the formation of a variety of heterocyclic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of heterocyclic compounds . The compound’s ability to react with common bidentate reagents leads to changes in these pathways, resulting in the formation of a variety of heterocyclic compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.59 cm/s .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature and solvent conditions . For example, the compound can react with different amines under various conditions, such as without solvent at room temperature, without solvent at steam bath temperature, or in the presence of a solvent .

Safety and Hazards

N-benzyl-2-cyanoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-benzyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVMRGYDSQFFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349912
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10412-93-8
Record name N-benzyl-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzylamine (1.07 g, 0.01 mol) was added methyl cyanoacetate (0.99 g, 0.01 mol) and the mixture was heated for 16 h at 100° C. without condenser to allow evaporation of the methanol formed. Cooling gave a dark red solid which was triturated with ethanol, filtered and recrystallized from ethanol to give pure title compound in about 40% yield (0.70 g). mp 123°-4° C.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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